
(S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl is a chiral compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a benzyl group and a carbobenzyloxy (CBZ) protecting group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected using a CBZ group. This is achieved by reacting piperazine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Benzylation: The protected piperazine is then benzylated using benzyl bromide in the presence of a strong base like sodium hydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the benzylated product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
(S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl undergoes several types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The CBZ protecting group can be removed by catalytic hydrogenation.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation is typically carried out using palladium on carbon (Pd/C) as the catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Deprotected piperazine derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
(S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The CBZ group provides stability and protection during chemical reactions, while the benzyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The piperazine ring can interact with various biological targets, modulating their activity and leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
®-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl: The enantiomer of (S)-1-N-CBZ-2-BENZYL-PIPERAZINE-HCl, with similar chemical properties but different biological activity.
1-N-CBZ-2-BENZYL-PIPERAZINE: Lacks the hydrochloride salt form, which may affect its solubility and stability.
1-N-CBZ-PIPERAZINE: Does not have the benzyl group, resulting in different chemical reactivity and biological properties.
Uniqueness
This compound is unique due to its chiral nature, which can lead to enantioselective interactions with biological targets. The presence of both the CBZ and benzyl groups provides a balance of stability and lipophilicity, making it a versatile intermediate in various synthetic and research applications.
特性
CAS番号 |
1217679-84-9 |
|---|---|
分子式 |
C19H23ClN2O2 |
分子量 |
346.8 g/mol |
IUPAC名 |
benzyl (2S)-2-benzylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-14-18(21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m0./s1 |
InChIキー |
SRMNSSCOEASXSF-FERBBOLQSA-N |
異性体SMILES |
C1CN([C@H](CN1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |
正規SMILES |
C1CN(C(CN1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


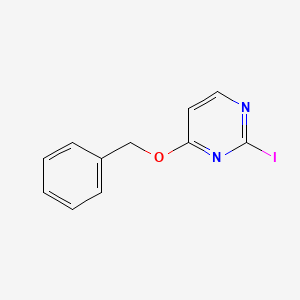
![5-(Oxolan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081548.png)
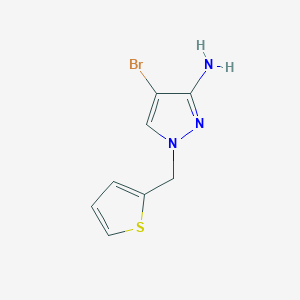
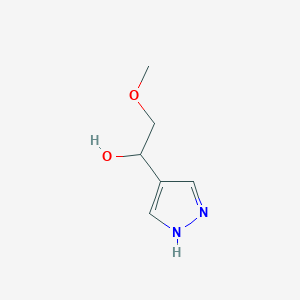
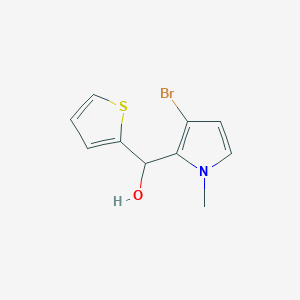
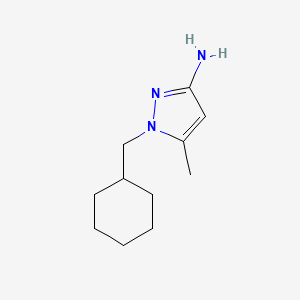
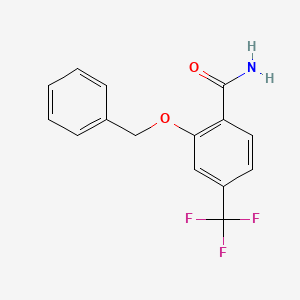
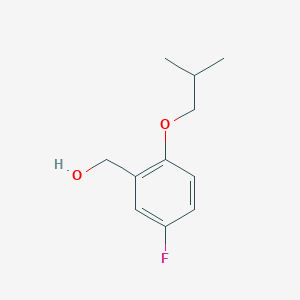




![3-ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081613.png)

